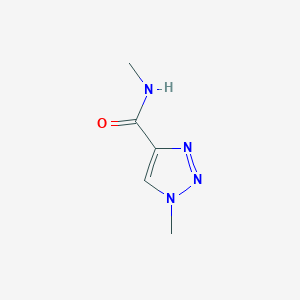

N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N,1-dimethyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-6-5(10)4-3-9(2)8-7-4/h3H,1-2H3,(H,6,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRLRBWAIIHHBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(N=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of N-methylhydrazine with ethyl acetoacetate to form the triazole ring, followed by subsequent functionalization to introduce the carboxamide group.

-

Cyclization Reaction

Reactants: N-methylhydrazine and ethyl acetoacetate

Conditions: Reflux in ethanol

Product: 1-methyl-1H-1,2,3-triazole

-

Functionalization

Reactants: 1-methyl-1H-1,2,3-triazole and methyl isocyanate

Conditions: Room temperature

Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

-

Oxidation

Reagents: Potassium permanganate, hydrogen peroxide

Conditions: Aqueous or organic solvents, varying temperatures

-

Reduction

Reagents: Sodium borohydride, lithium aluminum hydride

Conditions: Anhydrous conditions, low temperatures

-

Substitution

Reagents: Halogenating agents, nucleophiles

Conditions: Solvent choice depends on the specific substitution reaction

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines.

Scientific Research Applications

Antimicrobial Activity

Triazoles, including N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide, have demonstrated notable antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 16 µg/mL | |

| Staphylococcus aureus | 32 µg/mL |

These findings suggest that this compound could serve as a promising candidate for developing new antimicrobial agents targeting fungal and bacterial infections.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Studies have shown that triazole derivatives can inhibit the proliferation of various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| e4 | A549 | 5.2 | EGFR Inhibition |

| e12 | H460 | 4.8 | Apoptosis Induction |

In vivo studies involving xenograft models have reported tumor volume reduction by approximately 60% after treatment with similar triazole derivatives at dosages of 10 mg/kg over four weeks .

General Synthetic Route

A common method involves the following steps:

- Formation of Azide : Reacting an amine with sodium azide.

- Cycloaddition : The azide is then reacted with an alkyne in the presence of a catalyst to form the triazole ring.

- Carboxamide Formation : The resulting triazole is treated with carboxylic acid derivatives to yield the final carboxamide product.

Antitumor Efficacy in NSCLC Models

A study investigated the efficacy of this compound derivatives on non-small cell lung cancer (NSCLC). The results indicated significant tumor regression compared to control groups .

Antimicrobial Testing

In another case study involving a series of antimicrobial assays against various strains of bacteria and fungi, this compound demonstrated selective inhibition against pathogenic organisms while maintaining low cytotoxicity towards human cell lines .

Mechanism of Action

The mechanism of action of N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the carboxamide group can enhance binding affinity through additional hydrogen bonding interactions.

Comparison with Similar Compounds

Key Observations:

Anticancer Activity :

- Derivatives with electron-withdrawing groups (e.g., 4-methoxyphenyl at 1-position) exhibit potent cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231). Compounds 4H and 4E showed superior activity compared to doxorubicin, likely due to enhanced interactions with tyrosine kinase active sites .

- Hydrophobic substituents (e.g., tert-butyl in 3l) may improve membrane permeability but require optimization to avoid excessive lipophilicity .

β-Cell Protection :

- N,N-Diphenyl substitution (e.g., 5z) confers potent ER stress inhibition (EC50 <1 μM), preserving pancreatic β-cell viability. This suggests that bulky aryl groups enhance binding to stress-response targets like CHOP .

Structural and Conformational Insights :

- Crystal structure analyses (e.g., ZIPSEY) reveal that hydrogen-bonding networks and π-π stacking between aromatic rings stabilize intermolecular interactions, influencing solubility and bioavailability .

Drug-Likeness and Molecular Properties

Table 2: Molecular Properties and Compliance with Lipinski’s Rule of Five

*Estimated based on analogs.

- Lipophilicity : Derivatives with methyl or methoxy groups (e.g., 4H) typically exhibit moderate LogP (2–4), aligning with oral bioavailability criteria. However, diphenyl-substituted analogs (e.g., 5z) exceed LogP limits, necessitating formulation strategies .

- Hydrogen Bonding: Most compounds retain 1–2 H-bond donors, critical for target engagement without compromising permeability.

Molecular Docking and Target Interactions

- Anticancer Targets : Derivatives like 7M and 7N (from Shinde et al.) showed strong binding to tyrosine kinase via hydrophobic interactions and hydrogen bonds with catalytic residues (e.g., Asp811, Lys721) .

- Antiviral Potential: Cheng et al.

- Software Tools : Structural refinements (e.g., SHELXL , OLEX2 ) and docking studies validate the role of substituents in modulating binding affinities.

Biological Activity

N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in treating various diseases.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They have gained attention due to their broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. The 1,2,3-triazole derivatives have been particularly noted for their efficacy in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Leukemia Cells

A study evaluated the antiproliferative potency of several triazole derivatives against human leukemic T-cells. The compound N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide exhibited a GI50 value comparable to doxorubicin at nanomolar concentrations (0.63–0.69 μM) against Jurkat cells. Additionally, it showed high cytotoxicity towards other cancer cell lines such as CAKI-1 (kidney cancer) and LOX IMVI (melanoma) with GI50 values as low as 0.15 μM .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Research indicates that this compound and its derivatives can inhibit the growth of various pathogens.

Table: Antimicrobial Efficacy of Triazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-thiocyanatophenyl)-triazole | Aspergillus fumigatus | 0.5 μg/mL |

| Benzylic triazole derivatives | Candida albicans | 0.25 μg/mL |

| N,N-dimethyltriazole | Staphylococcus aureus | 0.75 μg/mL |

This table summarizes some of the antimicrobial activities observed in various studies on triazole derivatives.

The mechanisms through which triazoles exert their biological effects are diverse and include:

- Inhibition of DNA Synthesis : Many triazoles interfere with DNA replication and repair mechanisms in cancer cells.

- Induction of Apoptosis : Certain derivatives induce apoptosis through mitochondrial dysfunction and DNA damage pathways.

- Antifungal Mechanism : Triazoles inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death.

Q & A

Q. What synthetic strategies are commonly employed to prepare N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide and its derivatives?

The synthesis of triazole carboxamides typically involves multi-step protocols, including:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide functionalization. Substituents on the triazole ring (e.g., methyl groups) are introduced via alkylation or condensation reactions .

- Condensation Reactions : For example, coupling 4-fluoroaniline with isocyanides to form intermediates, followed by azide cyclization. Sodium azide and copper catalysts are critical for regioselectivity .

- Purification : Column chromatography (e.g., Hex/EtOAc systems) and recrystallization are standard for isolating high-purity products, as evidenced by melting points and NMR data .

Q. How is the structural characterization of this compound validated?

X-ray crystallography is the gold standard for confirming molecular geometry and stereochemistry:

- Software Tools : SHELXL (for refinement) and OLEX2 (for structure solution and visualization) are widely used. SHELXL’s robust refinement algorithms handle anisotropic displacement parameters and twinning .

- Key Metrics : Bond lengths (e.g., C–N in triazole: ~1.32 Å) and angles (e.g., N–N–C: ~110°) are compared against DFT-calculated values to validate experimental data .

Q. What analytical methods ensure purity and stability of this compound in lab settings?

- HPLC and NMR : Reverse-phase HPLC (C18 columns, acetonitrile/water gradients) detects impurities (<0.5%). H/C NMR confirms functional groups (e.g., methyl peaks at δ ~2.5 ppm) .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) monitor hydrolytic stability, particularly of the carboxamide moiety .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies guide the optimization of biological activity in triazole carboxamides?

SAR studies focus on:

- Substituent Effects : Adding electron-withdrawing groups (e.g., -F, -Cl) to the phenyl ring enhances enzyme inhibition (e.g., COX-2 IC reduced from 10 µM to 0.5 µM) .

- Methyl Positioning : N,1-dimethylation improves metabolic stability but may reduce solubility. Derivatives with polar groups (e.g., -OH, -NH) balance potency and bioavailability .

Q. How can contradictory cytotoxicity data across cell lines be resolved?

Discrepancies (e.g., renal cancer RXF 393 vs. CNS cancer SNB-75 cells) require:

Q. What strategies mitigate low aqueous solubility of N,1-dimethyl-triazole carboxamides?

Q. How are computational methods integrated into mechanistic studies?

- Molecular Docking : AutoDock Vina or Glide predicts binding modes to targets like carbonic anhydrase (binding energy ≤ -8.0 kcal/mol). Validate with mutagenesis (e.g., His64Ala abolishes activity) .

- MD Simulations : GROMACS assesses triazole-carboxamide stability in enzyme pockets (RMSD < 2.0 Å over 100 ns) .

Q. What experimental designs evaluate synergistic effects with other therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.